molecular formula C8H4Cl2F3NO2 B1407799 3,4-Dichloro-5-(trifluoromethoxy)benzamide CAS No. 1706435-10-0

3,4-Dichloro-5-(trifluoromethoxy)benzamide

Cat. No.: B1407799
CAS No.: 1706435-10-0
M. Wt: 274.02 g/mol
InChI Key: BVTSQYKXJHRSCS-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C8H4Cl2F3NO2 . It has a molecular weight of 274.03 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4Cl2F3NO2/c9-4-1-3(7(14)15)2-5(6(4)10)16-8(11,12)13/h1-2H,(H2,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 274.03 .

Scientific Research Applications

  • Insecticide Development : Schaefer et al. (1978) discussed the use of similar benzamides, including compounds with structural similarities to 3,4-Dichloro-5-(trifluoromethoxy)benzamide, as effective inhibitors of mosquito development. Such compounds show potential for controlling larval populations of certain mosquito species (Schaefer, Miura, Wilder, & Mulligan, 1978).

  • Antimicrobial Agents : Limban et al. (2011) synthesized acylthioureas, which include a moiety structurally similar to this compound, and tested them for their interaction with bacterial cells. These compounds demonstrated significant anti-pathogenic activity against bacteria known for biofilm formation (Limban, Marutescu, & Chifiriuc, 2011).

  • Antitubercular Drug Development : Nimbalkar et al. (2018) reported the synthesis of novel derivatives including 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which were tested for anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed promising activity and non-cytotoxic nature, suggesting their potential in anti-tubercular drug discovery (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

  • Antidiabetic Agents : Nomura et al. (1999) identified benzamide derivatives, including those similar to this compound, as potential antidiabetic agents. Their study led to the identification of a compound for diabetes mellitus treatment (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).

  • Antiviral Research : Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles, structurally related to this compound, demonstrating significant antiviral activities against bird flu influenza H5N1 (Hebishy, Salama, & Elgemeie, 2020).

  • Photocatalytic Degradation Studies : Torimoto et al. (1996) investigated the photodecomposition of propyzamide, a compound similar to this compound, using various photocatalysts. Their research enhances understanding of environmental degradation processes for related compounds (Torimoto, Ito, & Kuwabata, 1996).

Safety and Hazards

The safety information for 3,4-Dichloro-5-(trifluoromethoxy)benzamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be stored at ambient temperature .

Properties

IUPAC Name

3,4-dichloro-5-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO2/c9-4-1-3(7(14)15)2-5(6(4)10)16-8(11,12)13/h1-2H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTSQYKXJHRSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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